![molecular formula C18H21NO4 B022384 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester CAS No. 111478-84-3](/img/structure/B22384.png)

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester

Overview

Description

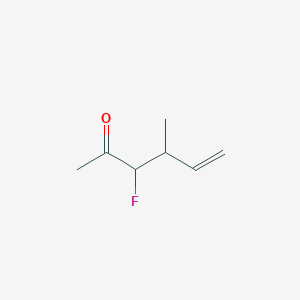

This compound, also known as Etodolac Impurity 17 , is a specialty biochemical for proteomics research . It has a molecular formula of C18H21NO4 and a molecular weight of 315.36 .

Synthesis Analysis

The synthesis of this compound is described in a patent . The process involves the reaction of 7-ethyltryptophol with the keto ester, ethyl propionylacetate, followed by alkaline hydrolysis . The 7-ethyltryptophol is produced by the reaction of 2-ethylphenylhydrazine with 4-hydroxybutyraldehyde .Molecular Structure Analysis

The active (+) enantiomer of the anti-inflammatory agent etodolac, which is this compound, has been assigned an S absolute configuration on the basis of a crystallographic analysis of the (S)- (-)-borneol ester of (-)-etodolac .Chemical Reactions Analysis

The preparation of pyrano [3,4-b]indoles, which includes this compound, involves the reaction of substituted tryptophols with keto esters .Physical And Chemical Properties Analysis

This compound is soluble in chloroform and dichloromethane . Its molecular weight is 315.367 g·mol−1 .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a specialty biochemical . Its role in the study of protein expression, modification, and interaction is crucial for understanding cellular processes and disease mechanisms.

Metabolite Studies

As a derivative of Etodolac metabolite , it’s used in the investigation of drug metabolism and pharmacokinetics . Researchers can track its transformation and interaction within biological systems.

Cancer Research

Indole derivatives, including this compound, have shown promise in cancer research . They are explored for their potential to treat various cancer cells due to their ability to interfere with cell biology .

Microbial Treatment

The antimicrobial properties of indole derivatives make them candidates for developing treatments against microbes. This compound’s structure is key to its activity in disrupting microbial growth and survival .

Organic Synthesis

In organic synthesis , this compound serves as an intermediate. It’s involved in the synthesis of more complex molecules, particularly those with pharmacological activities .

Biological Activity Studies

Indole derivatives are known for their diverse biological activities. This compound is studied for its effects on different types of disorders in the human body, including neurological conditions .

Environmental Chemistry

Its properties are of interest in environmental chemistry for the development of environmental sensors and remediation strategies. The compound’s reactivity and stability under various conditions are key factors .

Material Science

In material science , the compound is investigated for its potential use in creating new materials with specific desired properties, such as conductivity or reactivity .

properties

IUPAC Name |

methyl 2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-4-11-7-6-8-12-15-13(20)10-23-18(5-2,9-14(21)22-3)17(15)19-16(11)12/h6-8,19H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOCOYDGCIJCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455965 | |

| Record name | Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester | |

CAS RN |

111478-84-3 | |

| Record name | Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)